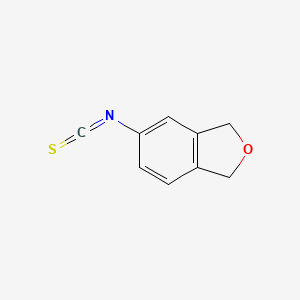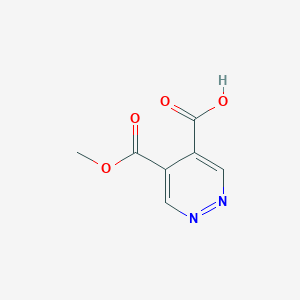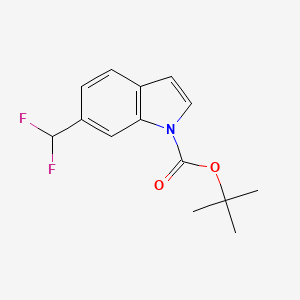
5-Isothiocyanato-1,3-dihydroisobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isothiocyanato-1,3-dihydroisobenzofuran is a chemical compound characterized by the presence of an isothiocyanate group attached to a dihydroisobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-1,3-dihydroisobenzofuran typically involves the reaction of 1,3-dihydroisobenzofuran with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the isothiocyanate group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isothiocyanato-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, resulting in the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents used. For example, reaction with amines can yield thiourea derivatives, while reaction with alcohols can produce thiocarbamate esters.
Applications De Recherche Scientifique
5-Isothiocyanato-1,3-dihydroisobenzofuran has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Isothiocyanato-1,3-dihydroisobenzofuran involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydroisobenzofuran: Lacks the isothiocyanate group but shares the core structure.
Isothiocyanatobenzene: Contains the isothiocyanate group but lacks the dihydroisobenzofuran ring.
Uniqueness
5-Isothiocyanato-1,3-dihydroisobenzofuran is unique due to the combination of the isothiocyanate group and the dihydroisobenzofuran ring. This structural feature imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C9H7NOS |
|---|---|
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
5-isothiocyanato-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C9H7NOS/c12-6-10-9-2-1-7-4-11-5-8(7)3-9/h1-3H,4-5H2 |
Clé InChI |
WHQABXJXDADOEY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CO1)C=C(C=C2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)




![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)

![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)





